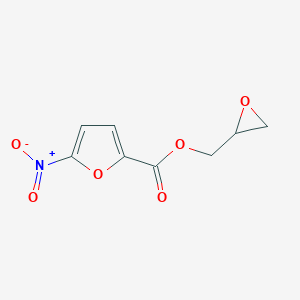
Oxiran-2-ylmethyl 5-nitrofuran-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxiran-2-ylmethyl 5-nitrofuran-2-carboxylate is a chemical compound that belongs to the class of nitrofuran derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Oxiran-2-ylmethyl 5-nitrofuran-2-carboxylate typically involves the nitration of furan derivatives followed by esterification. One common method includes the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid to obtain 5-nitrofuran-2-carbaldehyde . This intermediate can then be esterified using methanol in the presence of a gold nanocluster and sodium carbonate to yield methyl 5-nitrofuran-2-carboxylate . The final step involves the reaction of this ester with oxirane (ethylene oxide) to form this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are optimized for larger scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction time.
Análisis De Reacciones Químicas
Types of Reactions
Oxiran-2-ylmethyl 5-nitrofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitrofuran ring can be oxidized to form various oxidation products.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic conditions.
Major Products
Oxidation: Oxidized nitrofuran derivatives.
Reduction: Amino derivatives of the nitrofuran ring.
Substitution: Substituted esters or amides.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Medicine: Potential use as a drug candidate for treating bacterial infections.
Industry: Used in the synthesis of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Oxiran-2-ylmethyl 5-nitrofuran-2-carboxylate involves the interaction of its nitro group with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can damage bacterial DNA and proteins, leading to cell death . This makes it a potent antimicrobial agent.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 5-nitrofuran-2-carboxylate: A precursor in the synthesis of Oxiran-2-ylmethyl 5-nitrofuran-2-carboxylate.
2-Acetyl-5-nitrofuran: Another nitrofuran derivative with similar antimicrobial properties.
Uniqueness
This compound is unique due to its oxirane moiety, which imparts additional reactivity and potential for further chemical modifications. This makes it a versatile intermediate in organic synthesis and a valuable compound for scientific research.
Propiedades
Número CAS |
129423-12-7 |
|---|---|
Fórmula molecular |
C8H6NO6- |
Peso molecular |
213.14 g/mol |
Nombre IUPAC |
oxiran-2-ylmethyl 5-nitrofuran-2-carboxylate |
InChI |
InChI=1S/C8H7NO6/c10-8(14-4-5-3-13-5)6-1-2-7(15-6)9(11)12/h1-2,5H,3-4H2 |
Clave InChI |
XZXFAPQSXYMZJL-UHFFFAOYSA-M |
SMILES |
C1C(O1)COC(=O)C2=CC=C(O2)[N+](=O)[O-] |
SMILES canónico |
C1C(O1)CC2=C(OC(=C2)[N+](=O)[O-])C(=O)[O-] |
Sinónimos |
2,3-epoxypropyl-5-nitrofuran-2-carboxylate RB 88706 RB-88706 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















